Methyl ricinelaidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

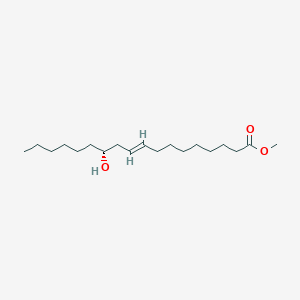

methyl (E,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-LVMGUKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl Ricinelaidate from Ricinoleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl ricinelaidate, the trans-isomer of methyl ricinoleate, starting from ricinoleic acid. The synthesis involves a two-step process: the isomerization of the cis-double bond in ricinoleic acid to a trans-configuration to yield ricinelaidic acid, followed by the esterification of the carboxylic acid group to obtain the final methyl ester. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The conversion of ricinoleic acid to this compound is a sequential process involving isomerization and esterification. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound from ricinoleic acid.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Isomerization of Ricinoleic Acid to Ricinelaidic Acid

Two primary methods for the cis-trans isomerization of ricinoleic acid are presented: a photochemical method and a chemical method using p-toluenesulfinic acid.

This method utilizes ultraviolet irradiation to induce the isomerization of the double bond.

Experimental Protocol:

-

A solution of technical-grade ricinoleic acid in a suitable solvent (e.g., hexane) is prepared.

-

The solution is placed in a photochemical reactor equipped with a UV lamp.

-

The solution is irradiated for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude ricinelaidic acid is purified by recrystallization from a suitable solvent, such as hexane, to yield the purified product.

| Parameter | Value/Condition | Reference |

| Starting Material | Technical-grade ricinoleic acid | |

| Solvent | Hexane | |

| Reaction Time | Not specified, requires monitoring | |

| Purification | Recrystallization from hexane | |

| Yield | ~58% (crude) |

This method employs a chemical catalyst to achieve the cis-trans isomerization.

Experimental Protocol:

-

Ricinoleic acid is mixed with p-toluenesulfinic acid as the catalyst. The reaction can be performed with or without a solvent.

-

The mixture is heated to a specific temperature under an inert atmosphere (e.g., nitrogen).

-

The reaction is allowed to proceed for a defined time, with monitoring by TLC or GC to determine completion.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by washing with a suitable aqueous solution.

-

The organic layer containing the ricinelaidic acid is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent (if used) is evaporated.

-

The crude product is then purified, typically by recrystallization.

| Parameter | Value/Condition | Reference |

| Catalyst | p-Toluenesulfinic acid | |

| Temperature | 100 °C | |

| Reaction Time | 90 minutes | |

| Atmosphere | Nitrogen | |

| Yield | Up to 79.6% conversion to trans isomer |

Step 2: Esterification of Ricinelaidic Acid to this compound

The following protocol details the esterification of the synthesized ricinelaidic acid to its methyl ester using boron trifluoride methanol complex as a catalyst. This method is adapted from the esterification of ricinoleic acid.[1]

Experimental Protocol:

-

To a solution of ricinelaidic acid in methanol, add boron trifluoride diethyl etherate (BF₃·OEt₂) or a commercially available BF₃·MeOH complex.

-

The reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period. The reaction progress is monitored by TLC.

-

Once the reaction is complete, the methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine to remove any remaining acid and catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

| Parameter | Value/Condition | Reference |

| Starting Material | Ricinelaidic acid | |

| Reagent | Methanol | [1] |

| Catalyst | Boron trifluoride methanol complex (BF₃·MeOH) | [1] |

| Reaction Temperature | Reflux | [1] |

| Purification | Column chromatography | [1] |

| Yield | Typically high (e.g., >90%) |

Data Presentation

This section summarizes the quantitative data associated with the synthesis and characterization of the key compounds.

Reaction Yields

| Reaction Step | Method | Product | Yield | Purity |

| Isomerization | Photochemical | Ricinelaidic Acid (crude) | ~58% | Not specified |

| Isomerization | Chemical (p-toluenesulfinic acid) | Ricinelaidic Acid | Up to 79.6% (conversion) | Not specified |

| Esterification | BF₃·MeOH | Methyl Ricinoleate | 75% | >95% after chromatography |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ricinoleic Acid | C₁₈H₃₄O₃ | 298.46 | Viscous liquid |

| Ricinelaidic Acid | C₁₈H₃₄O₃ | 298.46 | Solid |

| Methyl Ricinoleate | C₁₉H₃₆O₃ | 312.49 | Colorless oil |

| This compound | C₁₉H₃₆O₃ | 312.49 | Not specified |

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy

| Compound | Characteristic Peaks (cm⁻¹) | Functional Group |

| Methyl Ricinoleate | ~3400 (broad) | O-H (hydroxyl) |

| ~2925, 2855 | C-H (aliphatic) | |

| ~1740 | C=O (ester) | |

| ~1650 (weak) | C=C (cis) | |

| This compound (Expected) | ~3400 (broad) | O-H (hydroxyl) |

| ~2925, 2855 | C-H (aliphatic) | |

| ~1740 | C=O (ester) | |

| ~965 (strong) | C-H bend (trans C=C) |

The key diagnostic peak for the successful isomerization to this compound will be the appearance of a strong absorption band around 965 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected for this compound):

-

~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-). The coupling constant for trans protons (typically 12-18 Hz) will be a key indicator of successful isomerization.

-

~3.65 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~3.6 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

~2.3 ppm (t, 2H): Methylene protons alpha to the ester carbonyl (-CH₂-COO-).

-

~2.0-2.2 ppm (m, 4H): Methylene protons adjacent to the double bond.

-

~1.2-1.6 ppm (m): Methylene protons of the fatty acid chain.

-

~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

¹³C NMR (Expected for this compound):

-

~174 ppm: Ester carbonyl carbon (C=O).

-

~130 ppm: Olefinic carbons (-CH=CH-).

-

~72 ppm: Carbon bearing the hydroxyl group (-C(OH)-).

-

~51 ppm: Methyl ester carbon (-OCH₃).

-

~22-37 ppm: Aliphatic carbons.

-

~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to be very similar to that of methyl ricinoleate.

-

Molecular Ion (M⁺): m/z 312.

-

Key Fragmentation Peaks: Loss of water (m/z 294), loss of the methoxy group (m/z 281), and cleavage at the hydroxyl group and double bond positions.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting material to final product, including the key characterization techniques used to verify each transformation.

Caption: Logical flow of synthesis and characterization for this compound.

Conclusion

The synthesis of this compound from ricinoleic acid is a feasible two-step process. The key transformation is the stereoselective isomerization of the cis double bond to a trans configuration, which can be achieved through photochemical or chemical methods. Subsequent standard esterification yields the desired product. Careful monitoring and purification are essential to obtain high-purity this compound. The characterization techniques outlined in this guide are critical for confirming the successful synthesis and purity of the final compound, which is of interest to researchers in drug development and other scientific fields.

References

An In-depth Technical Guide to the Isomerization of Methyl Ricinoleate to Methyl Ricinelaidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomerization of methyl ricinoleate to its trans-isomer, methyl ricinelaidate. The conversion of the cis-double bond at the 9-position of the ricinoleate molecule to a trans-configuration alters its three-dimensional structure and can significantly modify its physicochemical and biological properties, making it a molecule of interest for various applications, including in drug development and materials science. This document details the core principles of this cis-trans isomerization, outlines potential catalytic methods, provides detailed hypothetical experimental protocols, and describes the necessary analytical techniques for monitoring the reaction and characterizing the final product. All quantitative data from cited analogous reactions are summarized for comparative purposes, and key pathways and workflows are visualized.

Introduction

Methyl ricinoleate is a fatty acid methyl ester derived from castor oil.[1] It is characterized by a hydroxyl group at the 12th carbon and a cis-double bond between the 9th and 10th carbons.[2] The geometric isomerization of this double bond from cis (Z) to trans (E) results in the formation of this compound. This transformation can have profound effects on the molecule's melting point, viscosity, and chemical reactivity. In the context of drug development, such stereochemical changes can influence a molecule's interaction with biological targets, its metabolic stability, and its formulation characteristics. This guide explores the chemical pathways to achieve this isomerization.

Catalytic Isomerization Strategies

The isomerization of the double bond in methyl ricinoleate requires the use of a catalyst to overcome the energy barrier between the cis and trans isomers. Several methods have been successfully employed for the cis-trans isomerization of other unsaturated fatty acids and are applicable to methyl ricinoleate.

Thiyl Radical-Catalyzed Isomerization

Thiyl radicals (RS•) are effective catalysts for the isomerization of double bonds. The mechanism involves the reversible addition of the thiyl radical to the double bond, forming a radical intermediate. Rotation around the carbon-carbon single bond, followed by the elimination of the thiyl radical, can lead to the formation of the more thermodynamically stable trans-isomer.

Acid-Catalyzed Isomerization

Certain acids, such as p-toluenesulfonic acid, can catalyze the isomerization of double bonds. The mechanism is thought to proceed through the protonation of the double bond, leading to a carbocation intermediate. Rotation around the C-C bond and subsequent deprotonation can result in the trans-isomer.

Selenium Dioxide-Catalyzed Isomerization

Selenium dioxide (SeO₂) is a known reagent for the oxidation and isomerization of alkenes. While the exact mechanism for isomerization can be complex, it is believed to involve the formation of an organoselenium intermediate that facilitates the cis-trans conversion.

Experimental Protocols

The following are detailed, representative experimental protocols for the isomerization of methyl ricinoleate based on methods reported for analogous fatty acid methyl esters.

Protocol for Thiyl Radical-Catalyzed Isomerization

This protocol is adapted from studies on the isomerization of other unsaturated fatty acid methyl esters.

Materials:

-

Methyl ricinoleate (≥98% purity)

-

Thiophenol (or other thiol)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other radical initiator

-

Toluene (anhydrous)

-

Nitrogen gas

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (HPLC grade)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl ricinoleate (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.

-

Add thiophenol (0.1 equivalents) and AIBN (0.05 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.

Protocol for p-Toluenesulfonic Acid-Catalyzed Isomerization

Materials:

-

Methyl ricinoleate (≥98% purity)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene (anhydrous)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

To a solution of methyl ricinoleate in toluene in a round-bottom flask, add p-toluenesulfonic acid (5-10 mol%).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by GC-MS.

-

After cooling, neutralize the reaction mixture with solid sodium bicarbonate.

-

Filter the mixture and dry the filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography as described in Protocol 3.1.

Protocol for Selenium Dioxide-Catalyzed Isomerization

Materials:

-

Methyl ricinoleate (≥98% purity)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium sulfide

-

Diatomaceous earth

-

Rotary evaporator

Procedure:

-

In a reaction vessel, dissolve methyl ricinoleate in a mixture of dioxane and a small amount of water.

-

Add a catalytic amount of selenium dioxide (1-5 mol%).

-

Heat the mixture to reflux (approximately 100 °C) for 1-3 hours.

-

Monitor the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench by adding sodium sulfide to precipitate the selenium.

-

Filter the mixture through a pad of diatomaceous earth.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the isomerization of unsaturated fatty acid methyl esters, which can be extrapolated to the isomerization of methyl ricinoleate.

| Catalyst System | Substrate (Analogous) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Trans Isomer (%) | Reference |

| Thiyl Radical/AIBN | Methyl Linoleate | 10 (Thiol), 5 (AIBN) | 80 | 6 | >90 | (Adapted from similar reactions) |

| p-Toluenesulfonic Acid | Oleic Acid | 10 | 110 | 4 | ~80 | (Adapted from similar reactions) |

| Selenium Dioxide | Methyl Oleate | 5 | 100 | 2 | >70 | (Adapted from similar reactions) |

Table 1: Comparative data for catalytic isomerization of unsaturated fatty acid methyl esters.

Product Characterization and Analytical Methods

The conversion of methyl ricinoleate to this compound must be confirmed and quantified using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for separating and identifying methyl ricinoleate and this compound. The two isomers will have different retention times on a suitable capillary column (e.g., a polar cyano-column). Mass spectrometry will confirm the identity of the compounds, as they will have the same mass but may show subtle differences in fragmentation patterns.[3]

Typical GC-MS Protocol:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane).

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions:

-

Column: HP-88 or similar polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, ramp to 240 °C at 5 °C/min, hold for 10 min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: 50-500 m/z.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can distinguish between cis and trans isomers. The C-H out-of-plane bending vibration for a cis-disubstituted double bond appears around 720-680 cm⁻¹, while the corresponding band for a trans-disubstituted double bond is found at a higher frequency, typically around 965 cm⁻¹. The appearance of a strong peak at ~965 cm⁻¹ in the product spectrum is a clear indication of isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.

-

¹H NMR: The olefinic protons of the cis and trans isomers will have different chemical shifts and coupling constants. In the trans isomer, the olefinic protons typically appear slightly downfield compared to the cis isomer.

-

¹³C NMR: The chemical shifts of the carbons involved in the double bond and the allylic carbons will differ between the cis and trans isomers.

Visualizations

Reaction Pathway and Workflow Diagrams

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Ricinelaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ricinelaidate, the trans-isomer of methyl ricinoleate, is a fatty acid methyl ester that holds potential in various scientific and industrial applications, including drug development, due to its unique structural features. As the methyl ester of ricinelaidic acid (the trans-isomer of ricinoleic acid), it is a derivative of castor oil, a renewable and biocompatible resource.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound.

It is important to note that while this guide focuses on this compound (the trans-isomer), a significant portion of the available scientific literature pertains to its cis-isomer, methyl ricinoleate. Consequently, where specific data for this compound is unavailable, data for methyl ricinoleate is presented as a close structural analog. Any such instances are clearly indicated.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including biological and chemical formulations. The following tables summarize the key quantitative data.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | [2][3] |

| Molecular Weight | 312.49 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.923 - 0.925 g/cm³ (for methyl ricinoleate) | |

| Refractive Index | 1.4628 - 1.4638 (at 16-20°C for methyl ricinoleate) | |

| Boiling Point | 245 °C at 10 mmHg (for methyl ricinoleate) | |

| Melting Point | -4.5 °C (for methyl ricinoleate) | |

| Pour Point | -29 °C (for methyl ricinoleate) |

Solubility

| Solvent | Solubility of Methyl Ricinoleate | Source(s) |

| Water | Insoluble | |

| Ethanol | 100 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |

| Dimethylformamide (DMF) | 50 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols related to the synthesis and analysis of this compound.

Synthesis of this compound (via Elaidination of Methyl Ricinoleate)

The synthesis of this compound typically involves the isomerization of its cis-isomer, methyl ricinoleate. This process, known as elaidination, converts the cis double bond to a trans double bond.

Materials:

-

Methyl ricinoleate

-

Nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) or other isomerization catalysts

-

Anhydrous solvent (e.g., hexane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Dissolve methyl ricinoleate in an anhydrous solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the isomerization agent (e.g., freshly prepared nitrous acid) to the stirred solution.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography to isolate pure this compound.

Analysis of Geometric Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying geometric isomers like methyl ricinoleate and this compound.

Instrumentation:

-

Gas chromatograph with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a highly polar cyano-substituted column).

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane).

-

Injection: Inject a small volume of the sample into the GC injector.

-

Separation: The different FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The trans-isomer (this compound) typically has a slightly different retention time than the cis-isomer (methyl ricinoleate).

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Analysis: The mass spectrum of each compound provides a unique fragmentation pattern, which can be used for identification by comparison with spectral libraries or known standards.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of fatty acid methyl esters, including isomers like this compound.

References

The Biological Activity of Methyl Ricinoleate in Cell Cultures: A Technical Guide

A Note on Isomers: The Scarcity of Data on Methyl Ricinelaidate

This technical guide explores the biological activity of the methyl ester of ricinoleic acid. It is crucial to distinguish between the two primary isomers: ricinoleic acid (the cis-isomer) and ricinelaidic acid (the trans-isomer). The vast majority of available research focuses on the naturally occurring cis-isomer, ricinoleic acid, and its methyl ester, methyl ricinoleate. Despite extensive searches for the biological activities of this compound (the methyl ester of the trans-isomer), there is a significant lack of published studies on its effects in cell cultures. Therefore, this guide will primarily focus on the biological activities of methyl ricinoleate and its parent compound, ricinoleic acid, as a proxy, while clearly acknowledging the data gap for the trans-isomer.

Executive Summary

Methyl ricinoleate, the methyl ester of the cis-isomer of 12-hydroxy-9-octadecenoic acid, is a compound of interest due to the diverse biological activities of its parent fatty acid, ricinoleic acid. While research specifically on methyl ricinoleate is less extensive than on ricinoleic acid, existing studies and related findings suggest potential applications in various fields, including cancer research and anti-inflammatory therapies. This guide provides a comprehensive overview of the known biological activities of methyl ricinoleate and ricinoleic acid in cell cultures, including quantitative data, experimental protocols, and visualizations of relevant cellular pathways.

Quantitative Data on Biological Activities

The biological effects of methyl ricinoleate and its derivatives have been quantified in several studies. The following tables summarize key findings on cytotoxicity and antioxidant activity.

Cytotoxicity Data

Studies have shown that the cytotoxicity of ricinoleic acid derivatives can be influenced by chemical modifications. Methyl ricinoleates have been found to be among the least cytotoxic of these derivatives[1].

Table 1: Cytotoxicity of Ricinoleic Acid Derivatives

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Methyl Ricinoleates | Cancer cells & normal lymphocytes | MTT Assay | Least cytotoxic among tested derivatives | [1] |

| Ethanolamine-derived amides of ricinoleic acid | Cancer cells | MTT Assay | Most promising anticancer potential | [1] |

| Ricinus communis Fruit Extract (containing ricinoleic acid) | MCF-7 (breast cancer) | Cytotoxicity Assay | Significant cytotoxicity in a dose- and time-dependent manner | [2] |

| Ricinus communis Fruit Extract (containing ricinoleic acid) | MDA-MB-231 (breast cancer) | Cytotoxicity Assay | Significant cytotoxicity in a dose- and time-dependent manner | [2] |

Antioxidant Activity

Extracts of Ricinus communis seeds, which are rich in methyl ricinoleate and ricinoleic acid, have demonstrated significant antioxidant properties.

Table 2: Antioxidant Activity of Ricinus communis Seed Extracts

| Assay | Concentration | % Inhibition (Fraction C1) | % Inhibition (Fraction C2) | Reference |

| DPPH Radical Scavenging | 1.0 mg/mL | 73.71% | 87.92% | |

| DPPH Radical Scavenging | 0.0625 mg/mL | 61.32% | 94.84% | |

| Hydroxyl Radical Scavenging | 0.1 mg/mL | 85.07% | 94.91% | |

| Lipid Peroxidation/Ferric Thiocyanate | 0.8 mg/mL | 93.98% | 90.10% |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of compounds like methyl ricinoleate.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., methyl ricinoleate derivatives) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: 1 mL of the test sample at various concentrations is mixed with 1 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Mechanisms of Action

While the direct effects of methyl ricinoleate on signaling pathways are not well-documented, the activities of its parent compound, ricinoleic acid, and related extracts provide insights into potential mechanisms.

Anti-inflammatory Action of Ricinoleic Acid

Ricinoleic acid has been shown to exert both pro- and anti-inflammatory effects. Acute application can potentiate edema, while repeated application leads to an anti-inflammatory response, possibly through the modulation of sensory neuropeptides like Substance P. A gel formulation containing ricinoleic acid demonstrated anti-inflammatory activity in a human rheumatoid arthritis synovial fibroblast cell line.

Caption: Putative anti-inflammatory mechanism of ricinoleic acid.

Apoptosis Induction in Cancer Cells

Extracts from Ricinus communis, containing ricinoleic acid, have been shown to induce apoptosis in breast cancer cells. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Apoptosis induction by Ricinus communis fruit extract.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the in vitro biological activity of a test compound like methyl ricinoleate.

Caption: General workflow for in vitro biological activity assessment.

Conclusion and Future Directions

The available evidence suggests that methyl ricinoleate and its parent compound, ricinoleic acid, possess biological activities that warrant further investigation, particularly in the areas of anti-inflammatory and anticancer research. However, the current body of literature is limited, and there is a pronounced lack of research into the biological effects of the trans-isomer, this compound.

Future research should focus on:

-

Directly investigating the biological activities of pure methyl ricinoleate in various cell culture models to delineate its specific effects from those of its parent acid and other components in plant extracts.

-

Conducting studies on this compound to understand how the stereochemistry of the double bond influences its biological activity compared to the cis-isomer.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

A more comprehensive understanding of the biological activities of both methyl ricinoleate and this compound will be essential for evaluating their potential as therapeutic agents.

References

Methyl Ricinelaidate: A Potential Biomarker for Inflammatory and Neoplastic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ricinelaidate, the methyl ester of ricinelaidic acid, is emerging as a potential biomarker of significant interest in the fields of inflammation, immunology, and oncology. While direct research on this compound is in its nascent stages, a compelling case for its utility as a biomarker can be constructed from the well-documented bioactivities of its parent compound, ricinelaidic acid, and its geometric isomer, ricinoleic acid. Ricinelaidic acid has been identified as a potent antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of ricinelaidic acid's mechanism of action, quantitative data on its bioactivity, and detailed experimental protocols for the analysis of its methyl ester, laying the groundwork for future investigations into this compound as a valuable clinical and research biomarker.

Introduction

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, prognostic evaluation, and therapeutic monitoring of a wide range of diseases. Fatty acids and their derivatives represent a promising class of biomarkers due to their integral roles in cellular structure, signaling, and metabolism. This compound, a derivative of the 12-hydroxy, 18-carbon monounsaturated fatty acid ricinelaidic acid, holds potential as a biomarker primarily due to the established biological activity of its parent compound.

Ricinelaidic acid is the trans-isomer of ricinoleic acid, the primary fatty acid component of castor oil. While ricinoleic acid has been studied for its anti-inflammatory and analgesic properties, ricinelaidic acid has been specifically shown to act as an antagonist at the leukotriene B4 (LTB4) receptor[1]. LTB4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of the inflammatory response, primarily through the recruitment and activation of leukocytes. By antagonizing the LTB4 receptor, ricinelaidic acid can modulate these inflammatory pathways, suggesting that its levels, and by extension the levels of its methyl ester, could serve as a biomarker for inflammatory conditions.

This guide will delve into the proposed signaling pathways influenced by ricinelaidic acid, present quantitative data on its bioactivity, and provide detailed methodologies for the detection and quantification of this compound.

Proposed Signaling Pathway of Ricinelaidic Acid

The primary molecular target of ricinelaidic acid is the high-affinity leukotriene B4 receptor, BLT1. LTB4 binding to BLT1 on the surface of immune cells, such as neutrophils, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Ricinelaidic acid, as a competitive antagonist, is hypothesized to bind to BLT1 without initiating this downstream signaling, thereby attenuating the inflammatory response.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Quantitative Data on Bioactivity

The potential of this compound as a biomarker is underscored by the quantitative measures of its parent compound's ability to inhibit key inflammatory processes. The following tables summarize the available data on the bioactivity of ricinelaidic acid and the related anti-inflammatory effects of ricinoleic acid.

Table 1: Inhibitory Activity of Ricinelaidic Acid on LTB4-Mediated Responses

| Parameter | Value | Cell Type/Model | Reference |

| Ki (LTB4 Receptor Binding) | 2 µM | Porcine Neutrophil Membranes | [1] |

| IC50 (LTB4-induced Chemotaxis) | 10 µM | Isolated Human Neutrophils | [1] |

| IC50 (LTB4-induced Calcium Flux) | 7 µM | Isolated Human Neutrophils | [1] |

| Inhibition of LTB4-induced Bronchoconstriction | 46% at 1 mg/kg (i.v.) | In vivo (Rat model) | [1] |

Table 2: Anti-inflammatory Activity of Ricinoleic Acid

| Experimental Model | Treatment | Effect | Reference |

| Carrageenan-induced paw edema (mouse) | 0.9 mg/mouse (topical, 8 days) | Marked inhibition of edema | |

| Histamine-induced eyelid edema (guinea pig) | 0.9 mg/guinea pig (topical, 8 days) | Marked inhibition of edema | |

| Freund's adjuvant-induced edema (mouse) | Intradermal injection (1-3 weeks) | Reduction of established edema | |

| Human rheumatoid arthritis synovial fibroblast cell line | 1 mM in PLO gel | Significant anti-inflammatory activity |

Experimental Protocols

The analysis of this compound in biological samples would follow established protocols for the analysis of fatty acid methyl esters (FAMEs). Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS offers high sensitivity and specificity for the identification and quantification of FAMEs. The following is a general protocol that can be adapted for the analysis of this compound.

Protocol Details:

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Transesterification (Methylation):

-

To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Incubate the mixture at 50-60°C for 2-3 hours to convert fatty acids to their methyl esters.

-

After cooling, add hexane and water to the mixture and vortex.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the amount of this compound using an internal standard (e.g., methyl heptadecanoate) added at the beginning of the sample preparation.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC provides an alternative method for FAME analysis, particularly for preparative scale or for samples that are not suitable for GC.

Protocol Details:

-

Sample Preparation:

-

Lipid extraction and transesterification are performed as described in the GC-MS protocol.

-

The final FAME extract is dissolved in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD) can be used.

-

Flow Rate: Typically 1 mL/min.

-

-

Data Analysis:

-

Identification is based on the retention time compared to a standard.

-

Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

-

Conclusion and Future Directions

While direct evidence for this compound as a clinical biomarker is still forthcoming, the data presented in this guide strongly support its potential. The established role of its parent compound, ricinelaidic acid, as a leukotriene B4 receptor antagonist provides a solid mechanistic basis for its involvement in inflammatory processes. The quantitative data on the bioactivity of ricinelaidic acid further strengthens this hypothesis.

Future research should focus on:

-

Developing and validating sensitive and specific assays for the quantification of this compound in various biological matrices.

-

Conducting clinical studies to correlate the levels of this compound with the presence, severity, and progression of inflammatory diseases and cancers.

-

Investigating the metabolic pathways leading to the formation and degradation of this compound to better understand its physiological role.

The detailed experimental protocols provided herein offer a starting point for researchers to embark on these investigations. The continued exploration of this compound and its related compounds promises to yield valuable insights into disease pathogenesis and may ultimately lead to the development of novel diagnostic and therapeutic strategies.

References

The Synthetic Nature of Ricinelaidic Acid: A Technical Guide to its Origin, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence, or lack thereof, of ricinelaidic acid and its esters. Extensive research indicates that ricinelaidic acid, the trans-isomer of ricinoleic acid, is not a naturally occurring fatty acid in significant quantities. Instead, it is a synthetic derivative of its abundant, naturally occurring cis-isomer, ricinoleic acid. This document provides a comprehensive overview of the primary natural source of ricinoleic acid, its quantitative analysis, detailed protocols for its isomerization to ricinelaidic acid, and methods for its analysis.

Natural Occurrence: The Predominance of Ricinoleic Acid

Ricinoleic acid is the principal fatty acid found in castor oil, which is extracted from the seeds of the Ricinus communis plant. It constitutes approximately 90% of the fatty acids in castor oil, making it the most significant natural source of a hydroxylated fatty acid. While ricinoleic acid is abundant in Ricinus communis, there is no substantive evidence to suggest the natural occurrence of its trans-isomer, ricinelaidic acid, in any plant, animal, or microbial source. Therefore, for the purposes of this guide, all quantitative data on natural occurrence pertains to ricinoleic acid.

Data Presentation: Quantitative Analysis of Ricinoleic Acid in Ricinus communis

The concentration of ricinoleic acid in castor oil can vary depending on the genotype of the Ricinus communis plant. The following table summarizes the fatty acid composition of various castor genotypes.

| Genotype | Ricinoleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) | Linolenic Acid (%) | Arachidic Acid (%) |

| GAUCH-1 | 89.23 | 1.35 | 1.25 | 3.35 | 4.45 | 0.37 | 0.00 |

| GCH-2 | 88.54 | 1.45 | 1.35 | 3.54 | 4.75 | 0.37 | 0.00 |

| GCH-4 | 88.25 | 1.42 | 1.32 | 3.65 | 4.95 | 0.41 | 0.00 |

| GCH-5 | 87.54 | 1.54 | 1.45 | 3.87 | 5.15 | 0.45 | 0.00 |

| GCH-6 | 88.12 | 1.41 | 1.31 | 3.75 | 5.05 | 0.36 | 0.00 |

| GCH-7 | 89.62 | 1.25 | 1.15 | 3.15 | 4.45 | 0.38 | 0.00 |

| SHB-1005 | 88.75 | 1.38 | 1.28 | 3.45 | 4.75 | 0.39 | 0.00 |

| SHB-1018 | 89.48 | 1.31 | 1.21 | 3.25 | 4.35 | 0.40 | 0.00 |

| SHB-1019 | 88.95 | 1.35 | 1.25 | 3.35 | 4.65 | 0.45 | 0.00 |

| SHB-1029 | 88.65 | 1.40 | 1.30 | 3.45 | 4.85 | 0.35 | 0.00 |

| GNCH-1 | 88.35 | 1.45 | 1.35 | 3.55 | 4.95 | 0.35 | 0.00 |

| VP-1 | 88.15 | 1.48 | 1.38 | 3.65 | 5.05 | 0.29 | 0.00 |

| GEETA | 86.37 | 1.65 | 1.55 | 4.26 | 5.82 | 0.35 | 0.00 |

| JP-65 | 87.95 | 1.51 | 1.41 | 3.75 | 5.15 | 0.23 | 0.00 |

| SKP-84 | 88.25 | 1.45 | 1.35 | 3.65 | 4.95 | 0.35 | 0.00 |

| VI-9 | 91.29 | 1.22 | 1.12 | 2.10 | 3.87 | 0.40 | 0.00 |

| JI-35 | 87.55 | 1.68 | 1.58 | 4.06 | 5.02 | 0.11 | 0.00 |

| 48-1 | 88.15 | 1.61 | 1.51 | 3.55 | 4.85 | 0.33 | 0.00 |

| SH-72 | 88.45 | 1.45 | 1.35 | 3.45 | 4.95 | 0.35 | 0.00 |

| JI-96 | 88.35 | 1.42 | 1.32 | 3.55 | 5.05 | 0.31 | 0.00 |

| SKI-215 | 87.95 | 1.55 | 1.45 | 3.75 | 5.25 | 0.05 | 0.00 |

| SKI-352 | 88.25 | 1.48 | 1.38 | 3.55 | 5.05 | 0.29 | 0.00 |

| SKI-370 | 86.37 | 1.92 | 1.82 | 3.97 | 5.66 | 0.26 | 0.00 |

| SKI-372 | 87.55 | 1.65 | 1.55 | 3.85 | 5.35 | 0.05 | 0.00 |

| SKI-373 | 87.25 | 1.75 | 1.65 | 3.95 | 5.41 | 0.00 | 0.00 |

| DCS-94 | 88.05 | 1.50 | 1.40 | 3.65 | 5.15 | 0.25 | 0.00 |

Experimental Protocols

Extraction of Ricinoleic Acid from Castor Oil

Ricinoleic acid is typically obtained by the hydrolysis of castor oil. A common laboratory-scale method is saponification followed by acidification.

Materials:

-

Castor oil

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Hexane or Diethyl ether

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: Dissolve a known quantity of castor oil in ethanol. Add a stoichiometric excess of NaOH or KOH solution in ethanol. Reflux the mixture for 1-2 hours to ensure complete saponification of the triglycerides.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification: Dissolve the resulting soap in hot distilled water. Acidify the solution to a pH of approximately 2-3 by the slow addition of HCl or H₂SO₄ while stirring. This will protonate the carboxylate groups, liberating the free fatty acids.

-

Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the fatty acids with a non-polar solvent such as hexane or diethyl ether. Repeat the extraction process 2-3 times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash them with distilled water to remove any remaining mineral acid and glycerol.

-

Drying and Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.

-

Purification (Optional): For higher purity, the crude ricinoleic acid can be further purified by vacuum distillation.

Synthesis of Ricinelaidic Acid via Isomerization of Ricinoleic Acid

Ricinelaidic acid is synthesized from ricinoleic acid through a photochemical isomerization process. The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide

-

Hexane

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a photochemical reactor, dissolve ricinoleic acid (e.g., 39.75 g, 0.106 mol) and diphenyl disulfide (e.g., 586 mg, 2 mol %) in hexane (e.g., 1000 mL).

-

Irradiation: Irradiate the solution for approximately 3 hours with a medium-pressure mercury lamp. The diphenyl disulfide acts as a photosensitizer to facilitate the cis to trans isomerization of the double bond.

-

Solvent Removal: After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting semisolid residue is crude ricinelaidic acid. Recrystallize the crude product from hexane to obtain purified ricinelaidic acid. For example, the residue can be recrystallized from approximately 185 mL of hexane.

Analysis of Ricinelaidic and Ricinoleic Acids

The separation and quantification of cis and trans isomers of fatty acids like ricinoleic and ricinelaidic acid typically require specialized chromatographic techniques.

2.3.1. Gas Chromatography (GC)

GC is a common method for fatty acid analysis. For the analysis of cis and trans isomers, highly polar capillary columns are necessary.

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

-

Dissolve the fatty acid sample in a small volume of toluene.

-

Add a solution of 1% sulfuric acid in methanol.

-

Heat the mixture at 50-60°C for 1-2 hours.

-

After cooling, add water and hexane. Vortex and centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

GC Conditions:

-

Column: A highly polar capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560, CP-Sil 88), is essential for the separation of cis and trans isomers. Columns of 100 m in length provide better resolution.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically around 250°C.

-

Oven Temperature Program: An isothermal or temperature-programmed method can be used. A slow temperature ramp can improve the separation of isomers.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2.3.2. Silver Ion Chromatography (Ag-TLC or Ag-HPLC)

Silver ion chromatography is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is weaker for trans isomers, causing them to elute before their corresponding cis isomers.

Argentation Thin-Layer Chromatography (Ag-TLC):

-

TLC plates are impregnated with a silver nitrate solution (typically 5-20% in acetonitrile) and then activated by heating.

-

The FAMEs mixture is spotted on the plate.

-

The plate is developed in a suitable solvent system (e.g., hexane/diethyl ether).

-

The separated spots can be visualized (e.g., with dichlorofluorescein under UV light), scraped off, and the FAMEs extracted for further analysis or quantification by GC.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by ricinelaidic acid. However, its cis-isomer, ricinoleic acid, has been shown to have biological activity. For instance, ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast. It alleviates the effects of high external Ca²⁺ by diminishing the phosphorylation of Cdc28p at Tyr-19, which is associated with a decrease in the expression of Cln2p and Swe1p.

One study on the effects of ricinoleic and ricinelaidic acid on water and electrolyte absorption in the hamster jejunum and ileum found that both isomers inhibited water absorption, with ricinoleic acid being slightly more potent. This suggests that the trans configuration of ricinelaidic acid does not eliminate its biological activity in this context, though it may slightly reduce its potency compared to the natural cis isomer.

Visualization of Ricinoleic Acid's Effect on Ca²⁺ Signaling Pathway

The following diagram illustrates the inhibitory effect of ricinoleic acid on the Ca²⁺-mediated cell-cycle regulation pathway in yeast.

Caption: Inhibition of Ca²⁺-mediated cell cycle by ricinoleic acid.

Conclusion

The intricate Pathway of Ricinoleic Acid Biosynthesis in Castor Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a hydroxylated fatty acid, constitutes approximately 90% of the total fatty acids in the oil extracted from castor beans (Ricinus communis).[1][2] This unique composition imparts valuable properties to castor oil, making it a crucial feedstock for a myriad of industrial applications, including the synthesis of lubricants, polymers, and pharmaceuticals. Understanding the molecular machinery responsible for the synthesis of ricinoleic acid is paramount for metabolic engineering efforts aimed at enhancing its production or transferring this valuable trait to other oilseed crops. This technical guide provides an in-depth exploration of the core biosynthetic pathway of ricinoleic acid, detailing the key enzymatic steps, their regulation, and the experimental methodologies employed in their investigation. We present quantitative data on gene expression and fatty acid composition, detailed experimental protocols, and visual diagrams of the metabolic and regulatory pathways to offer a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway

The biosynthesis of ricinoleic acid is a specialized metabolic pathway that occurs primarily in the developing endosperm of castor beans. The process is localized to the endoplasmic reticulum (ER) and involves the modification of a common fatty acid precursor.

The Key Enzyme: Oleate Δ12-Hydroxylase (FAH12)

The central enzymatic reaction in this pathway is the hydroxylation of oleic acid (18:1) at the Δ12 position. This reaction is catalyzed by a specific microsomal enzyme known as oleate Δ12-hydroxylase, encoded by the FAH12 gene.[3][4] This enzyme is a divergent member of the fatty acid desaturase 2 (FAD2) family, which typically introduces a double bond at the same position to form linoleic acid.[5]

The Substrate and Mechanism

While the initial substrate for fatty acid modification is oleoyl-CoA, studies have shown that the oleoyl moiety is rapidly transferred to phosphatidylcholine (PC), a major phospholipid component of the ER membrane. The hydroxylation reaction catalyzed by FAH12 is believed to occur on the oleoyl group esterified at the sn-2 position of PC.

The reaction requires molecular oxygen and a reductant, with NADH serving as the preferred electron donor. The electrons are transferred to the hydroxylase via cytochrome b5. Unlike many hydroxylation reactions in plant metabolism, this process does not appear to involve cytochrome P450 enzymes, as it is not inhibited by carbon monoxide or cyanide.

Incorporation into Triacylglycerols (TAGs)

Following its synthesis on PC, the newly formed ricinoleoyl group must be channeled into triacylglycerols (TAGs), the primary storage form of oils in seeds. This process is thought to involve the following steps:

-

Release from PC: A phospholipase A-like activity releases ricinoleic acid from the PC backbone.

-

Activation: The free ricinoleic acid is then activated to its CoA thioester, ricinoleoyl-CoA.

-

TAG Assembly: Ricinoleoyl-CoA can then enter the Kennedy pathway for TAG synthesis. Castor beans possess a specialized diacylglycerol acyltransferase 2 (DGAT2) that efficiently incorporates ricinoleoyl-CoA into the sn-3 position of diacylglycerol (DAG), forming triricinolein, the main component of castor oil.

The high efficiency of this entire process, from hydroxylation to TAG incorporation, is what allows for the remarkable accumulation of ricinoleic acid in castor seeds.

Quantitative Data

Fatty Acid Composition

The fatty acid profile of castor bean oil is dominated by ricinoleic acid. The table below summarizes typical compositions from various studies.

| Fatty Acid | Chemical Formula | Composition (%) | References |

| Ricinoleic Acid | C18:1-OH | 87.6 - 90.2 | |

| Linoleic Acid | C18:2 | 7.3 | |

| Oleic Acid | C18:1 | 5.5 | |

| Palmitic Acid | C16:0 | 1.3 | |

| Stearic Acid | C18:0 | 1.2 | |

| Linolenic Acid | C18:3 | 0.5 |

Gene Expression Analysis

The expression of the FAH12 gene is tightly regulated, showing high levels of transcription specifically in the developing seed endosperm, which correlates with the period of rapid oil accumulation.

| Gene | Developmental Stage | Expression Level (FPKM) | Reference |

| RcFAH12 | Seed - 15 DAP | Low | |

| RcFAH12 | Seed - 30 DAP | Medium | |

| RcFAH12 | Seed - 45 DAP | High | |

| RcFAH12 | Leaf | Not Detected | |

| RcFAH12 | Root | Not Detected | |

| RcFAD2 | Seed (all stages) | Constitutively Expressed |

DAP: Days After Pollination; FPKM: Fragments Per Kilobase of transcript per Million fragments mapped.

Enzyme Kinetics

Kinetic parameters for the key enzyme, oleate Δ12-hydroxylase, have been investigated.

| Enzyme | Parameter | Value | Conditions | Reference |

| Oleate Δ12-Hydroxylase | Km (Oxygen) | 4 µM | Microsomal preparation | |

| Oleate Δ12-Hydroxylase | Saturation (Oleoyl-CoA) | Not saturated | Up to 200 µM |

Experimental Protocols

Microsome Isolation from Castor Bean Endosperm

This protocol is adapted from established methods for isolating ER-derived microsomes, the site of ricinoleic acid biosynthesis.

-

Tissue Homogenization: Harvest developing castor bean endosperm (approximately 30-45 days after pollination) and immediately place in ice-cold grinding buffer (e.g., 0.1 M Tricine-KOH pH 7.5, 10% (w/w) sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Homogenize the tissue using a mortar and pestle or a blender.

-

Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth to remove large debris. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and plastids.

-

Microsome Pelleting: Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C. The resulting pellet contains the microsomal fraction.

-

Washing and Resuspension: Discard the supernatant and gently wash the microsomal pellet with fresh grinding buffer without DTT. Re-centrifuge at 100,000 x g for 60 minutes. Resuspend the final pellet in a minimal volume of a suitable buffer for storage at -80°C.

Oleate Δ12-Hydroxylase Activity Assay

This assay measures the conversion of radiolabeled oleic acid to ricinoleic acid in isolated microsomes.

-

Reaction Mixture Preparation: In a microfuge tube, prepare the reaction mixture containing: 50-100 µg of microsomal protein, 50 mM phosphate buffer (pH 7.2), 2.5 mM NADH, and 1 nmol of [¹⁴C]-oleoyl-CoA.

-

Incubation: Initiate the reaction by adding the microsomal protein. Incubate the mixture at 25-30°C for 30-60 minutes with gentle shaking.

-

Reaction Termination and Saponification: Stop the reaction by adding 1 ml of 10% (w/v) KOH in 80% ethanol. Saponify the lipids by heating at 80°C for 1 hour.

-

Fatty Acid Extraction: After cooling, acidify the mixture with HCl and extract the free fatty acids using hexane or diethyl ether.

-

Analysis: Evaporate the solvent and separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Scrape the bands corresponding to oleic and ricinoleic acid and quantify the radioactivity using liquid scintillation counting. The enzyme activity is expressed as pmol of ricinoleic acid formed per mg of protein per minute.

Lipid Extraction and Fatty Acid Profile Analysis

This protocol describes the extraction of total lipids and the determination of the fatty acid composition by gas chromatography (GC).

-

Oil Extraction: Grind dried castor bean seeds into a fine powder. Extract the total oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours. Evaporate the solvent using a rotary evaporator to obtain the crude castor oil.

-

Transesterification to FAMEs: Prepare fatty acid methyl esters (FAMEs) from the extracted oil. To approximately 50 mg of oil, add 1 ml of 0.5 M KOH in methanol and heat at 100°C for 5 minutes. Add a methylation solution (e.g., 14% boron trifluoride in methanol or HCl in methanol) and heat again.

-

FAME Extraction: After cooling, add water and extract the FAMEs with hexane.

-

GC Analysis: Inject an aliquot of the hexane phase into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., BPX70). Identify and quantify the FAMEs by comparing their retention times and peak areas with those of known standards.

Quantitative Real-Time PCR (qRT-PCR) for FAH12 Expression

This protocol allows for the quantification of FAH12 gene expression levels relative to a housekeeping gene.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from various castor bean tissues (e.g., developing endosperm, leaves, roots) using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Primer Design: Design specific primers for the RcFAH12 gene and a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

-

Thermal Cycling: Perform the reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target (FAH12) and housekeeping genes. Calculate the relative expression of FAH12 using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Ricinoleic Acid Biosynthesis Pathway

Caption: Biosynthesis of ricinoleic acid from acetyl-CoA in castor bean endosperm.

Experimental Workflow

Caption: Workflow for investigating ricinoleic acid biosynthesis.

Regulatory Network of FAH12 Gene Expression

References

- 1. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. A Differentially Expressed Gene from a High Oil Producer Cultivar of Castor Bean (Ricinus communis) Is Involved in the Biosynthesis of Ricinoleic Acid [scirp.org]

- 4. Functional Genome Analyses Reveal the Molecular Basis of Oil Accumulation in Developing Seeds of Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic regulation of seed-specific gene expression by DNA methylation valleys in castor bean - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Ricinelaidic Acid from Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of ricinelaidic acid, the trans-isomer of ricinoleic acid. This document details two primary methodologies for this conversion, presenting experimental protocols, quantitative data, and visual representations of the chemical pathways and relevant biological interactions.

Introduction

Ricinoleic acid, a naturally occurring 12-hydroxy-9-cis-octadecenoic acid, is the primary fatty acid component of castor oil. Its unique structure, featuring a hydroxyl group and a cis-double bond, makes it a versatile starting material for various chemical transformations. The isomerization of the cis-double bond at the 9-position to its trans configuration yields ricinelaidic acid ((+)-(R)-12-hydroxy-9-trans-octadecenoic acid). This transformation is of significant interest due to the distinct physical properties and potential biological activities of the trans-isomer. This guide focuses on the practical chemical synthesis of ricinelaidic acid from its readily available cis-isomer, ricinoleic acid.

Synthesis Methodologies

Two primary methods for the synthesis of ricinelaidic acid from ricinoleic acid are detailed below: a photochemical isomerization and a catalyst-driven isomerization.

Photochemical Isomerization using Diphenyl Disulfide

This method utilizes ultraviolet (UV) light in the presence of a diphenyl disulfide catalyst to facilitate the cis-trans isomerization.

A detailed procedure for the photochemical synthesis of ricinelaidic acid is provided by Organic Syntheses. The following is a summary of the key steps:

-

Reaction Setup: A solution of ricinoleic acid and diphenyl disulfide (2 mol %) in hexane is placed in a photochemical reactor equipped with a medium-pressure mercury lamp.

-

Irradiation: The solution is irradiated with a 250-W mercury lamp for approximately 3 hours.

-

Solvent Removal: Following irradiation, the hexane solvent is removed under reduced pressure.

-

Crystallization and Purification: The resulting semisolid residue is recrystallized from hexane to yield crude ricinelaidic acid. A second crop of crystals can be obtained by repeating the irradiation and recrystallization process with the mother liquor. Further recrystallization from hexane can improve the purity of the final product.

| Parameter | Value | Reference |

| Starting Material | Ricinoleic Acid | |

| Catalyst | Diphenyl Disulfide (2 mol %) | |

| Solvent | Hexane | |

| Light Source | 250-W Medium-Pressure Mercury Lamp | |

| Reaction Time | 3 hours (initial irradiation) | |

| Initial Crude Yield | 58% | |

| Final Yield (after recrystallization) | 49% | |

| Melting Point (crude) | 39–43°C | |

| Melting Point (recrystallized) | 43–45°C |

Catalytic Isomerization using p-Toluenesulfinic Acid

This method employs a chemical catalyst, p-toluenesulfinic acid, to induce the cis-trans isomerization, offering an alternative to the photochemical approach. While a specific protocol for ricinoleic acid is not extensively detailed in the literature, a general procedure for the isomerization of unsaturated fatty acids in edible oils can be adapted.[1][2]

The following protocol is adapted from the isomerization of oleic acid and other unsaturated fatty acids:[2]

-

Reaction Setup: Ricinoleic acid is dissolved in a suitable solvent, such as 1,4-dioxane, in a reactor under a nitrogen atmosphere.

-

Catalyst Addition: A specific amount of p-toluenesulfinic acid is added to the mixture.

-

Heating: The reaction mixture is heated to a specified temperature (e.g., 100°C) for a defined period (e.g., 90 minutes).[1]

-

Workup: After cooling, the reaction is quenched with a basic solution (e.g., 1 mol/L NaOH) and extracted with an organic solvent like petroleum ether.

-

Purification: The organic layer is washed with a saturated sodium chloride solution, and the solvent is removed by rotary evaporation to yield the isomerized product. Further purification may be achieved through crystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | Unsaturated Fatty Acids (e.g., in edible oils) | [1] |

| Catalyst | p-Toluenesulfinic Acid | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C | |

| Reaction Time | 90 minutes | |

| Yield of trans Isomers | Up to 79.6% |

Visualizing the Synthesis and Biological Interaction

To illustrate the processes described, the following diagrams have been generated using the DOT language.

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of ricinelaidic acid.

Biological Activity of Ricinelaidic Acid

Ricinelaidic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor. This interaction inhibits downstream signaling pathways associated with inflammation.

Caption: Ricinelaidic acid's antagonism of the LTB4 receptor.

Conclusion

The chemical synthesis of ricinelaidic acid from ricinoleic acid can be effectively achieved through both photochemical and catalytic methods. The photochemical approach using diphenyl disulfide is well-documented with a detailed protocol available. The catalytic method with p-toluenesulfinic acid presents a viable alternative, with the potential for high yields under milder heating conditions. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. Furthermore, the known biological activity of ricinelaidic acid as a leukotriene B4 receptor antagonist highlights its potential for further investigation in drug development and inflammation research. This guide provides the foundational knowledge for researchers to pursue the synthesis and exploration of this intriguing fatty acid.

References

A Technical Guide to the Structural Elucidation of Methyl Ricinelaidate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structural elucidation of methyl ricinelaidate, the trans-isomer of methyl ricinoleate. As a long-chain fatty acid methyl ester with a hydroxyl group, its precise structural confirmation is critical for its application in chemical synthesis, biofuel development, and as a reference standard in lipidomic studies. This document outlines the synthesis from its common cis-isomer and details the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm its structure.

Synthesis: Isomerization of Methyl Ricinoleate

This compound is not the primary component of castor oil; its cis-isomer, methyl ricinoleate, is. Therefore, the synthesis of this compound is typically achieved through the isomerization of methyl ricinoleate in a process known as elaidinization. This reaction converts the cis-double bond at the C9 position to a trans-configuration.

The general workflow, from the raw material to the final analytical confirmation, is illustrated below.

Structural Elucidation Techniques

The confirmation of the this compound structure relies on a combination of spectroscopic methods. Each technique provides unique information that, when combined, offers unambiguous proof of identity, particularly in distinguishing it from its cis-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The key difference in the spectra of methyl ricinoleate and this compound is the signal pattern of the olefinic protons (at C9 and C10).[1] While the chemical shifts are similar, the coupling constants (J-values) for trans-protons are significantly larger (typically 12-18 Hz) than for cis-protons (typically 6-12 Hz), leading to a distinct multiplet shape.

Table 1: Key ¹H NMR Spectral Data Comparison

| Assignment | Methyl Ricinoleate (cis) | This compound (trans) | Key Differentiator |

|---|---|---|---|

| Olefinic Protons (H-9, H-10) | ~5.4 ppm (multiplet) | ~5.4 ppm (multiplet) | Different multiplet pattern due to larger coupling constant in the trans isomer.[1] |

| Methoxy Protons (-OCH₃) | ~3.67 ppm (singlet) | ~3.67 ppm (singlet) | No significant difference. |

| Carbinol Proton (H-12) | ~3.6 ppm (multiplet) | ~3.6 ppm (multiplet) | No significant difference. |

| α-Carbonyl Protons (H-2) | ~2.3 ppm (triplet) | ~2.3 ppm (triplet) | No significant difference. |

| Terminal Methyl (H-18) | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) | No significant difference. |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of a trans-double bond. While most functional groups in the molecule (ester, hydroxyl, alkyl chain) produce overlapping signals in both isomers, trans-alkenes have a characteristic out-of-plane C-H bending vibration that is absent in their cis-counterparts.[2][3]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |

| ~2925, ~2855 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | Characteristic of the long fatty acid chain. |

| ~1740 | C=O Stretch | Ester (-COOCH₃) | Confirms the methyl ester functionality. |

| ~966 | =C-H Bend (Out-of-plane) | trans-Alkene | Definitive peak confirming the trans-isomer configuration.[2] |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, which helps confirm the overall structure. The electron ionization (EI) mass spectra of cis and trans isomers of fatty acid methyl esters are typically very similar. Therefore, MS is used to confirm the molecular formula and the presence of key structural features rather than to differentiate the isomers directly.

The molecular ion ([M]⁺) for this compound appears at m/z 312, consistent with its molecular formula C₁₉H₃₆O₃. The fragmentation pattern is dictated by the ester and hydroxyl groups.

Table 3: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 312 | [C₁₉H₃₆O₃]⁺ | Molecular Ion [M]⁺ |

| 294 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 281 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 187 | [CH₃OOC(CH₂)₇CH=CHCH₂]⁺ | Cleavage between C11 and C12. |

| 157 | [CH(OH)(CH₂)₅CH₃]⁺ | Cleavage at the C11-C12 bond with charge retention on the hydroxyl-containing fragment. |

| 74 | [CH₃OOCCH₂]⁺ | McLafferty rearrangement, characteristic of methyl esters. |

Data derived from typical fragmentation of C18 hydroxy fatty acid methyl esters.

Experimental Protocols

Synthesis: Elaidinization of Methyl Ricinoleate

This protocol is adapted from methods for isomerizing unsaturated fatty acids.

-

Preparation: Dissolve methyl ricinoleate in a suitable solvent (e.g., petroleum ether) in a round-bottom flask.

-

Catalyst Introduction: Prepare a solution of sodium nitrite (NaNO₂) in water. In a fume hood, slowly add dilute nitric acid (HNO₃) to the methyl ricinoleate solution with vigorous stirring. The reaction generates nitrous acid (in situ), which catalyzes the isomerization.

-

Reaction: Continue stirring at a controlled temperature (e.g., 20-25°C) for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them via IR spectroscopy for the appearance of the ~966 cm⁻¹ peak.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-